molecular formula C10H7ClFN B12984860 7-Chloro-6-fluoro-2-methylquinoline

7-Chloro-6-fluoro-2-methylquinoline

Cat. No.: B12984860
M. Wt: 195.62 g/mol
InChI Key: YHMXIDQVCITCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-fluoro-2-methylquinoline is a fluorinated and chlorinated quinoline derivative serving as a versatile synthetic building block in medicinal chemistry and drug discovery research. The specific positioning of halogen atoms on the quinoline scaffold makes it a valuable intermediate for constructing more complex molecules. While specific biological data for this compound is not extensively reported in the literature, its structural features are highly relevant in antiproliferative agent development. Scientific research on closely related 2-substituted-4-amino-6-halogenquinolines has demonstrated that such compounds can exhibit potent antiproliferative activity against various cancer cell lines, including non-small-cell lung cancer (H-460), human colon cancer (HT-29), and human liver cancer (HepG2) . These studies indicate that the quinoline core, especially when substituted with halogens like chlorine and fluorine, is a privileged structure in the design of targeted therapeutics . The presence of both chlorine and fluorine atoms allows for the fine-tuning of the compound's electronic properties and lipophilicity, which can critically influence its bioavailability and interaction with biological targets. This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

7-chloro-6-fluoro-2-methylquinoline

InChI

InChI=1S/C10H7ClFN/c1-6-2-3-7-4-9(12)8(11)5-10(7)13-6/h2-5H,1H3

InChI Key

YHMXIDQVCITCFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)F)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis

The synthesis of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of numerous named reactions that have become classical methods. nih.goviipseries.org These are often complemented by modern approaches that prioritize efficiency and environmental sustainability.

Cyclization Reactions for Quinoline Ring Formation

The construction of the quinoline core predominantly relies on cyclization reactions that unite a benzene (B151609) ring with a pyridine (B92270) ring. Several classical methods are widely recognized for their utility in this regard:

Skraup Synthesis: This reaction involves the condensation of an aniline (B41778) with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid to produce quinoline. iipseries.org

Friedländer Synthesis: This method provides a straightforward route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov The use of ionic liquids as catalysts can enhance the efficiency of this reaction, offering a greener alternative to traditional methods. nih.gov

Combes Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form a Schiff base, which then undergoes cyclization and dehydration to yield a substituted quinoline. iipseries.org

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis and involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. nih.gov

These classical methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of toxic reagents. nih.gov

Advancements in Catalyst-Free and Environmentally Benign Syntheses

In recent years, a significant shift towards developing more sustainable synthetic protocols has been observed. These modern approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. researchgate.net

Key advancements include:

Catalyst-Free Syntheses: Researchers have developed methods that proceed without the need for a metal catalyst, thereby avoiding potential contamination of the final product. rsc.org Microwave-assisted synthesis has emerged as a promising technique, often leading to shorter reaction times and higher yields under solvent-free conditions. acs.orgresearchgate.net

Environmentally Benign Catalysts and Solvents: The use of inexpensive, non-toxic, and reusable catalysts, such as iron(III) chloride (FeCl3), has been reported for the efficient synthesis of quinoline derivatives. tandfonline.comresearchgate.net Water, being a cheap, non-flammable, and environmentally friendly solvent, has also been successfully employed in quinoline synthesis. tandfonline.comresearchgate.net The use of ionic liquids as both solvent and catalyst also represents a green alternative. nih.gov

Table 1: Comparison of Classical and Modern Quinoline Synthesis Methodologies

Method Description Advantages Disadvantages
Skraup Synthesis Condensation of aniline with glycerol, an oxidizing agent, and sulfuric acid. iipseries.org Readily available starting materials. Harsh reaction conditions, low yields for some substrates. nih.gov
Friedländer Synthesis Reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov Good for substituted quinolines. Requires specific starting materials.
Gould-Jacobs Reaction Condensation of aniline with an alkoxymethylenemalonic ester followed by thermal cyclization. wikipedia.orgmdpi.com Access to 4-hydroxyquinolines. High temperatures required, potential for product degradation. mdpi.comablelab.eu
Catalyst-Free Microwave Synthesis Utilizes microwave irradiation to promote the reaction without a catalyst. acs.orgresearchgate.net Short reaction times, high yields, solvent-free conditions. acs.orgresearchgate.net Specialized equipment required.
FeCl3 Catalyzed Synthesis in Water Condensation reaction using iron(III) chloride as a catalyst in water. tandfonline.comresearchgate.net Inexpensive, non-toxic catalyst, environmentally benign solvent. tandfonline.comresearchgate.net May not be suitable for all substrates.

Directed Synthesis of Halogenated 2-Methylquinoline (B7769805) Scaffolds

The synthesis of specifically substituted quinolines, such as 7-Chloro-6-fluoro-2-methylquinoline, requires precise control over the introduction of functional groups.

Regioselective Introduction of Chlorine and Fluorine Substituents

The position of halogen substituents on the quinoline ring significantly influences the compound's properties. Therefore, regioselective halogenation is a critical step in the synthesis of compounds like this compound.

Metal-free protocols have been established for the regioselective C-H halogenation of quinoline derivatives. rsc.org For instance, the use of trihaloisocyanuric acid as a halogen source allows for the C5-halogenation of 8-substituted quinolines under mild, room temperature conditions. rsc.org Furthermore, electrochemical methods have been developed for the regioselective difluorination of quinolines, offering a direct route to fluorinated derivatives. georgiasouthern.eduresearchgate.net The C4 position of the quinoline ring can also be selectively fluorinated through a concerted nucleophilic fluorination mechanism enabled by electron transfer. acs.org

Synthesis of this compound and Related Precursors

The synthesis of this compound can be envisioned through various synthetic routes, often starting from appropriately substituted anilines. A plausible precursor for this target molecule is 3-chloro-4-fluoroaniline. The synthesis of a related compound, 2-chloro-6-fluoroaniline, has been achieved through a multi-step process involving bromination, chlorination, and subsequent hydrogenation to remove the bromo group. google.com

A general approach to synthesizing 7-chloro-2-methylquinoline (B49615) (7-chloroquinaldine) involves the Doebner-Miller reaction, which has been improved by using tetrachloro-1,4-quinone as an oxidant, enhancing the yield and simplifying product isolation. google.com Another method involves the cyclization of N-(3-chlorophenyl)-3-amino-2-butenoic acid ester. google.com

Synthetic Routes to Key Intermediates (e.g., Quinoline-4-carboxylic Acid Derivatives)

Quinoline-4-carboxylic acid derivatives are important intermediates in the synthesis of various functionalized quinolines. researchgate.netnih.gov The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is a common method for their preparation. acs.orgnih.gov The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, also provides a route to quinoline-4-carboxylic acids. researchgate.netnih.gov

Post-Synthetic Derivatization and Functional Group Interconversions

The presence of chloro, fluoro, and methyl groups on the quinoline ring of this compound provides multiple sites for further chemical modification. These modifications are crucial for developing new derivatives with tailored electronic, physical, and biological properties.

Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution Pathways

The electron-withdrawing nature of the fluorine and chlorine atoms deactivates the quinoline ring towards electrophilic aromatic substitution. However, the directing effects of these halogens and the methyl group can still guide incoming electrophiles to specific positions. More commonly, the halogenated quinoline undergoes nucleophilic aromatic substitution (SNA_r_) reactions. The chlorine atom at the 7-position is a potential site for nucleophilic displacement, although the reaction conditions need to be carefully optimized. For instance, the reaction of 4-chloro-6-fluoro-2-methylquinoline (B103436) with sodium methoxide (B1231860) in methanol (B129727) leads to the substitution of the chlorine at the 4-position, yielding 6-fluoro-4-methoxy-2-methylquinoline. acs.org This suggests that the 4-position is more activated towards nucleophilic attack than the 7-position.

Oxidation, Reduction, and Alkylation Reactions on the Quinoline Ring

The methyl group at the 2-position is susceptible to oxidation to form the corresponding carboxylic acid, 7-chloro-6-fluoroquinoline-4-carboxylic acid. bldpharm.com This transformation provides a handle for further functionalization, such as amidation or esterification. Reduction of the quinoline ring can also be achieved, though this is less commonly explored for this specific compound. Alkylation reactions can occur at the nitrogen atom of the quinoline ring, leading to the formation of quaternary ammonium (B1175870) salts. These salts can then undergo further reactions, such as elimination.

Organometallic Coupling Reactions for Diversification (e.g., Magnesiation, Borylation)

Organometallic coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds.

Magnesiation: The 7-chloroquinoline (B30040) core can be successfully magnesiated at both the C4 and C8 positions, followed by reactions with various electrophiles to yield functionalized derivatives. researchgate.netdurham.ac.uk This method allows for the introduction of a variety of substituents, expanding the chemical space of accessible compounds. durham.ac.uk

Borylation: Iridium-catalyzed C-H borylation of 6-fluoroquinolines has been shown to be a highly effective method for introducing a boronic ester group at the C7 position. acs.orgnih.gov This reaction proceeds with high regioselectivity, guided by the fluorine atom. acs.orgnih.gov The resulting 4-chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups. acs.orgnih.gov

Below is a table summarizing the borylation of a similar compound, 4-Chloro-6-fluoro-2-methylquinoline:

EntrySubstrateProductYield (%)
14-Chloro-6-fluoro-2-methylquinoline4-Chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline85
2Methyl 4-chloro-6-fluoroquinoline-2-carboxylateMethyl 4-chloro-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate76
Table 1: Iridium-Catalyzed Borylation of 6-Fluoroquinolines. acs.orgnih.gov

Vinylogation and Other Carbon-Carbon Bond Forming Strategies (e.g., Mannich reaction followed by Hofmann elimination, Knoevenagel reaction)

Mannich Reaction and Hofmann Elimination: The methyl group at the 2-position of the quinoline ring is sufficiently acidic to participate in the Mannich reaction. rsc.orgmdpi.comwikipedia.org This three-component reaction involves the condensation of the 2-methylquinoline, an aldehyde (typically formaldehyde), and a secondary amine to form a Mannich base. rsc.orgwikipedia.org Subsequent quaternization of the Mannich base with an alkyl halide, followed by Hofmann elimination, yields the corresponding 2-vinylquinoline (B1294476) derivative. rsc.orgwikipedia.orgpearson.combyjus.com This two-step process provides a reliable method for extending the carbon chain at the 2-position. rsc.org A direct deamination reaction during the Mannich synthesis has also been reported to produce 2-vinylquinolines in good yield. rsc.org

Knoevenagel Reaction: The Knoevenagel condensation is another important carbon-carbon bond-forming reaction that can be utilized for the functionalization of 2-methylquinolines. name-reaction.comwikipedia.orgnih.gov This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a basic catalyst. name-reaction.comwikipedia.org While direct application to this compound is not extensively documented, the reactivity of the 2-methyl group suggests its potential as a substrate in Knoevenagel-type reactions, particularly after conversion to a more activated species.

Mechanistic Elucidation of Synthetic Reactions and Reaction Condition Optimization

Understanding the mechanisms of the aforementioned synthetic transformations is crucial for optimizing reaction conditions and improving yields.

For the Iridium-catalyzed borylation , a proposed mechanism involves the oxidative addition of the C-H bond at the C7 position to the iridium catalyst, followed by reductive elimination to form the borylated product. nih.gov The fluorine atom at the 6-position is believed to play a key role in directing the catalyst to the C7 position. acs.orgnih.gov Optimization of reaction conditions, such as the choice of catalyst, ligand, and solvent, is essential for achieving high yields and regioselectivity. acs.orgnih.govbeilstein-journals.org

In the case of the Mannich reaction , the mechanism begins with the formation of an iminium ion from the aldehyde and the secondary amine. wikipedia.org The enamine tautomer of the 2-methylquinoline then acts as a nucleophile, attacking the iminium ion to form the Mannich base. rsc.orgwikipedia.org For the direct deamination to a 2-vinylquinoline, a proposed mechanism involves a six-membered ring intermediate. rsc.org Optimization of this reaction has shown that using a small amount of a tertiary amine base in dioxane at 100°C gives the best results. rsc.org

The Hofmann elimination proceeds through a quaternary ammonium hydroxide (B78521) intermediate, which upon heating, undergoes an E2 elimination to form the alkene. wikipedia.orgbyjus.com The regioselectivity of this reaction, favoring the less substituted alkene (Hofmann's rule), is attributed to the steric bulk of the quaternary ammonium leaving group. wikipedia.orgbyjus.com

Optimization of reaction conditions is a general theme across all synthetic methodologies. beilstein-journals.orgresearchgate.net Factors such as solvent, temperature, catalyst loading, and the nature of the base can significantly influence the outcome of a reaction. researchgate.net For instance, in nucleophilic aromatic substitution reactions, the choice of solvent can dramatically affect the reaction rate and selectivity. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a crucial tool for identifying the functional groups and providing a unique "fingerprint" of a molecule. upi.eduscirp.org These methods probe the vibrational modes of a molecule, which are dependent on bond strengths and atomic masses. upi.edu

For 7-Chloro-6-fluoro-2-methylquinoline, the FT-IR and FT-Raman spectra would be expected to exhibit characteristic bands corresponding to its distinct structural features. Key expected vibrations would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Methyl (CH₃) group vibrations: Symmetric and asymmetric stretching and bending modes.

C=C and C=N stretching: Vibrations associated with the quinoline (B57606) ring system, appearing in the 1600-1400 cm⁻¹ region.

C-Cl stretching: Generally found in the lower frequency "fingerprint" region.

C-F stretching: A strong absorption, typically in the 1350-1000 cm⁻¹ range.

While specific experimental spectra for this compound are not widely published, analysis of related compounds like 7-Chloro-2-methylquinoline (B49615) provides reference points for the expected vibrational frequencies. nih.govyoutube.com The combination of both FT-IR and FT-Raman is particularly powerful, as vibrational modes that are weak or inactive in one technique may be strong in the other, providing complementary information.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. pressbooks.pub By probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and in this case, ¹⁹F), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and their connectivity. libretexts.org

Although specific, publicly available NMR data for this compound is scarce, a theoretical analysis predicts the following:

¹H NMR: The spectrum would show distinct signals for the protons of the molecule. The methyl group protons would likely appear as a singlet in the upfield region (around 2-3 ppm). The aromatic protons on the quinoline ring would appear as a set of multiplets in the downfield region (typically 7-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the chloro and fluoro substituents.

¹³C NMR: The spectrum would reveal a signal for each unique carbon atom in the molecule. The chemical shifts would be influenced by the attached atoms and their position within the heterocyclic ring. The carbon atoms bonded to the electronegative fluorine and chlorine atoms would show characteristic shifts.

¹⁹F NMR: This technique is highly specific for the fluorine atom. A ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of its electronic environment on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide valuable information for confirming the substitution pattern on the quinoline core.

Data for related isomers, such as 7-Fluoro-2-methylquinoline, is available and can serve as a comparative reference for predicting the spectral features. chemicalbook.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (MS, HRMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight information and valuable structural clues through fragmentation patterns. wikipedia.orgyoutube.com High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with very high accuracy. youtube.com When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. youtube.com

For this compound (C₁₀H₇ClFN), the analysis would yield:

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of chlorine, this peak would be accompanied by a characteristic M+2 peak with an intensity of approximately one-third of the main peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition by measuring the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula C₁₀H₇ClFN.

Fragmentation Pattern: The fragmentation pattern would provide evidence for the structure. Common fragmentation pathways for quinolines involve the loss of the methyl group or other substituents, and cleavage of the ring system, giving rise to smaller, stable ionic fragments.

While specific HRMS or GC-MS fragmentation data for this compound is not readily found in published literature, the principles of mass spectrometry ensure it is a definitive technique for confirming its identity. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

A successful single-crystal X-ray diffraction analysis of this compound would require the growth of a suitable single crystal. The resulting data would confirm:

The planarity of the quinoline ring system.

The precise bond lengths and angles for all atoms, including the C-F, C-Cl, and C-C/C-N bonds of the heterocyclic system.

The conformation of the methyl group relative to the ring.

The unit cell parameters and the space group of the crystal, which describe the crystal's symmetry. wikipedia.org

Currently, there are no publicly deposited crystal structures for this compound in crystallographic databases.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

Data from Single-Crystal X-ray Diffraction is also essential for analyzing the network of intermolecular interactions that stabilize the crystal structure. snu.ac.kr These non-covalent interactions, while weaker than covalent bonds, are critical in determining the physical properties of the solid, such as melting point and solubility.

For this compound, the analysis would focus on identifying potential weak intermolecular interactions, including:

π–π Stacking: Interactions between the electron-rich aromatic quinoline rings of adjacent molecules.

C–H···N and C–H···F Interactions: Weak hydrogen bonds where a carbon-bound hydrogen atom interacts with the nitrogen of the quinoline ring or the fluorine atom of a neighboring molecule.

Halogen Bonding: Potential interactions involving the chlorine atom.

Understanding these interactions is key to crystal engineering and predicting the material's properties. As no crystal structure has been publicly reported, the specific intermolecular interactions for this compound remain a subject for future experimental investigation.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of quinoline (B57606) derivatives. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netdergipark.org.tr A smaller gap suggests higher reactivity and lower stability.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Quinolines (Theoretical Data)

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
6-ChloroquinolineDFT/B3LYP/6-311++G(d,p)-6.58-1.545.04 dergipark.org.tr
2,3-Diphenylquinoxaline Derivative 6DFT/B3LYP/6-31G(d)-5.60-3.042.56 researchgate.net
2,3-Diphenylquinoxaline Derivative 7DFT/B3LYP/6-31G(d)-5.83-3.162.67 researchgate.net

Note: Data for the specific compound 7-Chloro-6-fluoro-2-methylquinoline is not publicly available and is presented here via related structures to illustrate the concept.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue).

For this compound, MEP analysis would likely show negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, indicating a site for electrophilic attack or hydrogen bonding. The regions near the electron-withdrawing chlorine and fluorine atoms would exhibit positive or less negative potential, while the aromatic rings would show a mixed potential distribution. These maps are crucial for understanding how the molecule interacts with biological receptors or other reactants. researchgate.netdergipark.org.tr

Local reactivity descriptors, also derived from DFT, provide quantitative measures of reactivity at specific atomic sites. These descriptors help in pinpointing the atoms most likely to participate in chemical reactions.

Quantum chemical calculations can accurately simulate various spectroscopic properties, aiding in the interpretation of experimental data.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net By calculating the energies of excited states, one can simulate the absorption wavelengths (λmax) and understand the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.netdergipark.org.tr

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic resonance (NMR) shielding tensors. dergipark.org.tr These can be converted into chemical shifts (δ) that can be directly compared with experimental ¹H and ¹³C NMR spectra, helping to confirm the molecular structure.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netdergipark.org.tr This allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as C-Cl, C-F, and C-H vibrations.

Table 2: Comparison of Experimental and Theoretically Calculated Vibrational Frequencies for 6-Chloroquinoline (cm⁻¹)

Vibrational Mode AssignmentExperimental FT-IRCalculated (DFT)Reference
C-Cl Stretching-351, 607, 637 dergipark.org.tr
C-H Stretching (Aromatic)30603067-3105 dergipark.org.tr
C=C Stretching15941598 dergipark.org.tr

This table illustrates the strong correlation typically found between experimental and calculated values for related quinoline structures.

Theoretical Studies on Halogen Bonding and Other Non-Covalent Interactions Governing Molecular Recognition

The chlorine and fluorine atoms on the this compound ring are capable of forming halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts favorably with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. These interactions are increasingly recognized as crucial for molecular recognition and ligand binding in drug design. Theoretical studies can map the σ-hole on the chlorine and fluorine atoms to predict their propensity for forming halogen bonds.

Other important non-covalent interactions include hydrogen bonds (involving the quinoline nitrogen), π-π stacking between the aromatic rings, and van der Waals forces. Computational models can quantify the strength and geometry of these interactions, providing a detailed picture of how this compound recognizes and binds to specific targets.

In Silico Approaches for Rational Design of Substituted Quinoline Derivatives

The computational insights gained from the methods above are foundational for the rational design of new molecules. In silico techniques are used to design novel quinoline derivatives with potentially improved properties. mdpi.comnih.gov

Structure-Activity Relationship (SAR) and 3D-QSAR: By building computational models based on a set of known active and inactive quinoline derivatives, it is possible to establish a quantitative structure-activity relationship (QSAR). mdpi.com These models identify the key structural features that are essential for a desired biological activity, guiding the design of more potent compounds.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when it binds to a target protein. tandfonline.comnih.gov Researchers can virtually screen libraries of designed this compound derivatives against a specific protein target to prioritize which compounds to synthesize and test experimentally. tandfonline.com

Virtual Screening: This involves using computational methods to search large databases of compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach can be used to find new applications for existing quinoline scaffolds or to discover entirely new ones.

These computational strategies accelerate the drug discovery process, reduce costs, and allow for the design of molecules with optimized efficacy and specificity. frontiersin.orgnih.gov

Molecular Interactions and Mechanistic Biological Research

Structure-Activity Relationship (SAR) Investigations of 7-Chloro-6-fluoro-2-methylquinoline Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For quinoline (B57606) derivatives, including this compound, SAR investigations have provided valuable insights into how modifications to the chemical structure influence their therapeutic effects.

The presence and position of halogen substituents on the quinoline ring significantly impact the compound's electronic properties and, consequently, its biological activity. In a series of 7-chloro-4-substituted-quinolines, the nature of the substituent at the 4-position was found to dictate the crystallization mechanism, highlighting the influence of these groups on intermolecular interactions. rsc.org For instance, the introduction of a fluorine atom can alter the molecule's lipophilicity and its ability to form hydrogen bonds, which are critical for binding to biological targets. Surprisingly, in the development of anti-mycobacterial agents, 6-fluoro substituted analogs of certain quinolones showed a drastic decrease in biological activity, underscoring the nuanced and often unpredictable effects of halogen substitution. nih.gov

Modifications at the C-2, C-4, and C-7 positions of the quinoline nucleus are pivotal in determining the compound's interaction with receptors and enzymes.

C-2 Position: The methyl group at the C-2 position is a common feature in many biologically active quinolines. Its presence can influence the compound's metabolic stability and steric interactions within a binding pocket.

C-4 Position: The C-4 position is a key site for modification. In the context of 2,4-dichloroquinolines, nucleophilic substitution of the chlorine atom at the C-4 position is a common synthetic strategy. mdpi.org The nature of the substituent introduced at this position can dramatically alter the compound's biological profile. For example, in a study of 7-chloro-4-substituted-quinolines, various ether and amine functionalities were introduced at the C-4 position, leading to different crystallization behaviors, which can be indicative of their intermolecular interaction potential. rsc.org

The specific placement of substituents on the quinoline ring, known as positional isomerism, has a profound effect on biological activity. Comparing this compound with its isomers where the chloro and fluoro groups are at different positions would likely reveal significant differences in their biological profiles. For instance, studies on fluoroquinolone antibacterials have shown that the position of the fluorine atom is crucial for their activity against DNA gyrase. nih.gov The relative positions of the chloro and fluoro groups in this compound will influence the molecule's dipole moment and its ability to fit into specific binding sites. For example, a study on quinoline-based MEK inhibitors demonstrated that a fluorine substituent at the C-7 position was crucial for high selectivity. nih.gov

Elucidation of Molecular Targets and Biochemical Mechanisms

Understanding the specific molecular targets and the biochemical pathways affected by this compound is essential for characterizing its biological effects.

Quinolone scaffolds are well-known inhibitors of various enzymes.

DNA Gyrase and Topoisomerase IV: Quinolones are classic inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.govnih.gov They stabilize the enzyme-DNA cleavage complex, leading to bacterial cell death. nih.gov While direct studies on this compound's activity against these enzymes are not specified in the provided context, its quinoline core suggests potential antibacterial activity through this mechanism. The potency of such inhibition is highly dependent on the substituents on the quinoline ring. nih.gov

Human Topoisomerase IIα (hTopoIIα): Some quinoline derivatives have been shown to inhibit human topoisomerase IIα, a mechanism relevant to anticancer activity. nih.gov

Cytochrome P450: The interaction of quinoline derivatives with cytochrome P450 enzymes is important for their metabolism and potential drug-drug interactions. The specific substitution pattern on the quinoline ring influences which P450 isozymes are inhibited.

Sphingosine (B13886) Kinase (SphK): Modified quinoline-5,8-diones have been identified as inhibitors of sphingosine kinases (SphK1 and SphK2), enzymes implicated in cancer and other diseases. nih.govresearchgate.net The inhibition of SphK can halt the production of the pro-survival lipid sphingosine-1-phosphate (S1P). nih.gov

Akt1: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. While direct inhibition of Akt1 by this compound is not explicitly detailed, quinoline-based compounds have been developed as inhibitors of key components in this pathway.

Human Vanilloid Receptor Type 1 (TRPV1): Analogs of this compound have been investigated as antagonists of the TRPV1 receptor. For example, (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea, which shares a substituted chloro-aromatic motif, was identified as a selective TRPV1 antagonist with analgesic properties. nih.govresearchgate.net These antagonists are being developed as potential treatments for pain. researchgate.net

Melanin-Concentrating Hormone Receptor 1 (MCH1R): The quinoline scaffold is also found in antagonists of the MCH1 receptor, which is a target for the treatment of obesity and anxiety. The specific substitutions on the quinoline ring are critical for achieving high affinity and selectivity for this receptor.

Investigation of Cellular Pathway Perturbations (e.g., Induction of Apoptosis, Interference with Cell Division and DNA Synthesis)

No published research was found that specifically investigates the effects of this compound on cellular pathways such as apoptosis, cell division, or DNA synthesis.

In Vitro Mechanistic Studies of Biological Activities in Cell-Based Systems

Antimicrobial Activity: Mechanistic Insights into Bacterial and Fungal Growth Inhibition

There is no available data detailing the in vitro antimicrobial activity of this compound or the mechanistic basis for any potential inhibition of bacterial or fungal growth.

Anticancer Activity: Molecular Mechanisms of Antiproliferative Effects on Human Cell Lines (e.g., MCF-7, HELA, Hep-2, NCI, HEK-293)

Specific studies on the antiproliferative effects and molecular mechanisms of this compound on human cancer cell lines, including MCF-7, HeLa, Hep-2, NCI, and HEK-293, are absent from the current scientific literature.

Antiviral and Antimalarial Activity: Mechanistic Basis of Action

The mechanistic basis for any potential antiviral or antimalarial activity of this compound has not been reported.

Computational Molecular Docking and Predictive Binding Studies

Modeling Ligand-Protein Interactions and Binding Modes

No computational studies, including molecular docking or predictive binding analyses, have been published for this compound to model its interactions with protein targets.

This review highlights a clear gap in the scientific exploration of substituted quinolines and underscores the need for future research to characterize the biological activity and therapeutic potential of this compound.

Identification of Pharmacophoric Features and Key Binding Site Residues

Detailed molecular interaction studies, including the precise identification of pharmacophoric features and key binding site residues for this compound, are not extensively available in the current body of scientific literature. While research into the broader family of quinoline derivatives is extensive, specific investigations detailing the pharmacophore model and binding site interactions for this particular compound are limited.

However, based on the known structure-activity relationships of similar quinoline-based compounds, a hypothetical pharmacophore model can be proposed. Quinolines often interact with biological targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The structural components of this compound suggest it may participate in similar interactions.

Table 1: Potential Pharmacophoric Features of this compound

FeatureDescriptionPotential Interaction
Quinoline Ring System A bicyclic aromatic scaffold.Can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.
Nitrogen Atom (in quinoline) A heteroatom within the aromatic system.Can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor residues like serine, threonine, or asparagine.
Chlorine Atom (at C7) An electron-withdrawing halogen substituent.Contributes to the electronic properties of the quinoline ring and can participate in halogen bonding or hydrophobic interactions.
Fluorine Atom (at C6) A highly electronegative halogen substituent.Can act as a weak hydrogen bond acceptor and influences the overall lipophilicity and metabolic stability of the compound.
Methyl Group (at C2) A small alkyl substituent.Can fit into small hydrophobic pockets within the binding site, contributing to van der Waals interactions and overall binding affinity.

In silico molecular docking and dynamics simulations are common methodologies used to predict the binding modes of small molecules like this compound with various protein targets. For instance, studies on other 7-chloroquinoline (B30040) derivatives have shown interactions with the catalytic sites of enzymes like myeloperoxidase or with the active site of parasitic proteins such as falcilysin. researchgate.netresearchgate.net These studies often reveal key amino acid residues that are crucial for binding.

Table 2: Hypothetical Key Binding Site Residues for Quinolone Derivatives

Amino Acid Residue TypePotential Interaction with this compound
Aromatic Residues (e.g., Phe, Tyr, Trp) π-π stacking with the quinoline ring.
Polar/Hydrogen Bonding Residues (e.g., Ser, Thr, Asn, Gln) Hydrogen bonding with the quinoline nitrogen.
Charged Residues (e.g., Asp, Glu, Lys, Arg) Potential for electrostatic or salt bridge interactions, depending on the protonation state of the quinoline nitrogen.
Hydrophobic/Aliphatic Residues (e.g., Val, Leu, Ile, Ala) Hydrophobic interactions with the methyl group and the chloro- and fluoro-substituted benzene (B151609) ring.

It is important to emphasize that without specific experimental data from co-crystallization studies or detailed computational analyses on this compound, the pharmacophoric features and key binding site residues remain predictive. Further research is required to empirically validate these theoretical interactions.

Future Research Directions and Conceptual Frameworks

Exploration of Advanced Synthetic Methodologies for Chemical Space Expansion

The therapeutic potential of 7-Chloro-6-fluoro-2-methylquinoline can be systematically explored by expanding its chemical space through advanced synthetic methodologies. The goal is to generate a diverse library of derivatives by introducing various functional groups at different positions on the quinoline (B57606) core.

One established method for modifying similar scaffolds is the Knoevenagel condensation. This reaction can be applied to the 2-methyl group of this compound. For instance, a modified Knoevenagel reaction using zinc chloride as a catalyst in refluxing N,N-dimethylformamide (DMF) has proven efficient for preparing 2-arylvinylquinolines from 2-methylquinoline (B7769805) precursors. nih.gov This strategy allows for the introduction of a wide variety of substituted aryl aldehydes, creating a series of 2-styryl derivatives. The resulting vinyl linkage can act as a spacer, and the appended aryl group offers a site for further functionalization to modulate the compound's steric and electronic properties.

Furthermore, the 4-position of the quinoline ring is a key site for modification. Following chlorination of the 4-position using reagents like phosphorus oxychloride, nucleophilic aromatic substitution can be employed. nih.gov This allows for the introduction of various amino groups by reacting the 4-chloro derivative with an excess of corresponding aliphatic or aromatic amines. nih.gov This approach was used to synthesize a series of 6-substituted-2-methyl-4-aminoquinolines, demonstrating its utility for creating derivatives with potential biological activity. nih.gov

To achieve even greater structural diversity, modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed. These palladium-catalyzed reactions would enable the formation of carbon-carbon and carbon-nitrogen bonds at the chloro-substituted 7-position, allowing for the introduction of aryl, heteroaryl, and various amino moieties. Additionally, regioselective metalation strategies, such as magnesiation using mixed lithium-magnesium reagents, could functionalize specific positions on the quinoline ring under mild conditions, enabling subsequent reactions with a range of electrophiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the design and optimization of novel compounds derived from the this compound scaffold. These computational tools can navigate the vast chemical space to identify candidates with high potential, saving significant time and resources compared to traditional screening methods. nih.govgoogle.com

Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules. These models learn the underlying rules of chemical structure and can then generate novel molecules based on the this compound core, exploring new and synthetically accessible chemical space. This de novo design process can suggest innovative derivatives that may not be conceived through conventional chemical intuition.

Furthermore, predictive ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to forecast the biological activity and physicochemical properties of the designed derivatives. By building models trained on data from existing quinoline compounds, researchers can screen virtual libraries of this compound analogs to predict their efficacy against specific targets, as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. mdpi.com For example, an in silico approach was successfully used to design new multi-targeted anticancer inhibitors based on a quinoline scaffold by predicting their binding affinities to multiple proteins like topoisomerase I and bromodomain-containing protein 4. mdpi.com This allows for the prioritization of a smaller set of the most promising candidates for chemical synthesis and experimental testing, streamlining the discovery pipeline.

Discovery of Novel Biological Targets and Polypharmacology Assessment

The concept of polypharmacology, where a single drug interacts with multiple biological targets, is gaining traction as a strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.comrsc.org The quinoline scaffold is well-suited for a multi-target approach due to its inherent ability to engage with diverse biological macromolecules. mdpi.comrsc.org Future research should focus on identifying novel biological targets for derivatives of this compound and assessing their polypharmacological profiles.

Quinoline derivatives have already demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antiviral, anti-inflammatory, and antidiabetic properties. mdpi.comacs.org For instance, quinoline-chalcone hybrids have been identified as potential multi-target anticancer agents that can inhibit tubulin polymerization, various kinases, and topoisomerases. rsc.org Similarly, quinoline-based hydrazone derivatives have been designed as multifunctional agents for diabetes by targeting key metabolic enzymes like α-glucosidase, α-amylase, and aldose reductase. acs.org The 2-substituted quinoline series has also shown promise as antileishmanial agents that appear to act on multiple targets, which may explain the low levels of observed drug resistance. mdpi.comnih.gov

A systematic investigation into the derivatives of this compound could uncover new therapeutic applications. High-throughput screening of a diversified library of these compounds against a panel of disease-relevant targets (e.g., kinases, proteases, GPCRs) could reveal unexpected activities. Subsequent proteomic and transcriptomic studies on cells treated with active compounds can help elucidate their mechanisms of action and identify their molecular targets. This approach may lead to the development of novel multi-target agents for diseases where hitting a single target has proven insufficient.

Development of Multi-Functional Quinoline-Based Chemical Probes

Beyond therapeutic applications, the unique photophysical properties of the quinoline core make it an excellent scaffold for the development of chemical probes for bio-imaging and sensing. Future research should aim to create multi-functional probes based on this compound that can detect multiple analytes or report on various aspects of the cellular environment simultaneously. The specific halogen substitution on this scaffold can be used to fine-tune the probe's fluorescence properties, such as Stokes shift and quantum yield.

Recent advancements have seen the development of quinoline-based fluorescent probes for a variety of analytes. For example, probes have been designed for the sequential detection of copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions, where the probe's fluorescence is first quenched by Cu²⁺ and then restored by S²⁻. nih.gov Other research has produced dual-response sensors capable of recognizing both Cu²⁺ and iron (Fe³⁺) ions in a fully aqueous medium, with the ability to distinguish between them using ascorbic acid. exlibrisgroup.com Probes have also been created for detecting reactive oxygen species like hypochlorous acid (HOCl) in models of inflammatory disease. nih.gov

Building on this, the this compound scaffold could be engineered into multi-functional probes. For instance, one could design a probe that not only detects a specific metal ion but also reports on the local pH or viscosity through a secondary fluorescence signal. Another possibility is to create a probe that targets a specific organelle (e.g., mitochondria) and simultaneously monitors the concentration of a key metabolite. Such multi-functional tools would provide a more holistic view of cellular processes and could be invaluable for diagnosing and studying complex diseases.

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